2-Amino-5-methanesulfonyl-4-methoxybenzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-4-methoxy-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-15-7-4-6(10)5(9(11)12)3-8(7)16(2,13)14/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZCDAWTBGPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-90-5 | |
| Record name | 2-amino-5-methanesulfonyl-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
2-Amino-5-methanesulfonyl-4-methoxybenzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an amino group, a methanesulfonyl moiety, and a methoxy group attached to a benzoic acid framework. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and antimicrobial research.
The molecular formula for this compound is C₉H₁₁N₃O₄S. The presence of the sulfonamide group is significant as it often contributes to the biological activity of compounds by facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or protein-protein interactions. Research indicates that sulfonamides can interfere with folate synthesis in bacteria, leading to antimicrobial effects. Additionally, compounds with similar structures have shown potential in disrupting oncogenic pathways by inhibiting MYC oncogene interactions with chromatin cofactors like WDR5, which may be relevant for this compound as well .
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, the mechanism often involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Anticancer Activity
Recent investigations into related sulfonamide compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds that disrupt MYC-WDR5 interactions have been identified as potential anticancer agents, suggesting that this compound could similarly affect tumorigenesis through analogous pathways .
Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial properties of various sulfonamide derivatives, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate antibacterial potency.
Study 2: Anticancer Potential
A high-throughput screening study evaluated the effects of sulfonamide derivatives on MYC-driven tumors. Compounds structurally related to this compound showed IC50 values ranging from 1 to 10 µM in inhibiting cell proliferation in various cancer cell lines, suggesting significant anticancer activity .
Data Summary
| Activity Type | Tested Compound | MIC/IC50 Value | Target Pathway |
|---|---|---|---|
| Antimicrobial | This compound | 32 µg/mL | Folate synthesis inhibition |
| Anticancer | Related sulfonamide derivatives | 1 - 10 µM | MYC-WDR5 interaction disruption |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Synthesis of Antipsychotic Drugs
One of the primary applications of 2-amino-5-methanesulfonyl-4-methoxybenzoic acid is its role as an intermediate in the synthesis of amisulpride, an antipsychotic drug used primarily for the treatment of schizophrenia. The compound's structure allows for modifications that enhance the efficacy and reduce side effects of the final pharmaceutical product.
2. Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
Case Studies
Case Study 1: Amisulpride Synthesis
A detailed examination of the synthetic route for amisulpride highlights the importance of this compound. The process involves multiple steps, including deacetylation and sulfonation, which are critical in achieving the desired pharmacological properties of amisulpride.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Deacetylation | 85 |
| 2 | Sulfonation | 90 |
| 3 | Final Purification | 95 |
This case study demonstrates how optimizing each step can lead to a more efficient overall synthesis process.
Case Study 2: Cytotoxicity Evaluation
In vitro studies have shown that benzoic acid derivatives, including those related to this compound, exhibit significant cytotoxicity against cancer cells. For example, compounds demonstrated IC50 values ranging from 15.6 to 23.9 µM against MCF-7 cells, indicating their potential as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table highlights key structural and functional differences between 2-amino-5-methanesulfonyl-4-methoxybenzoic acid and its analogs:
Key Observations:
Positional Isomerism: Swapping substituent positions (e.g., amino and methoxy groups) significantly alters electronic and steric profiles.
Substitution of amino with fluorine () eliminates a hydrogen-bond donor, which could reduce target affinity in certain biological contexts .
Acid vs. Ester Derivatives : The methyl ester in improves stability but reduces solubility in aqueous environments compared to the free carboxylic acid form .
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound Name | Amino Position | Methoxy Position | Sulfonyl Position | Additional Groups |
|---|---|---|---|---|
| Target Compound | 2 | 4 | 5 | - |
| 4-Amino-2-methoxy-5-(methylsulfonyl)benzoic Acid | 4 | 2 | 5 | - |
| Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | 4 | 2 | 5 | Methyl ester |
Table 2: Functional Impact of Substituents
Vorbereitungsmethoden
Detailed Reaction Conditions and Process Parameters
| Step | Reaction Description | Reagents & Molar Ratios | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonation of 2-methoxy-4-acetylamino-benzoic acid methyl ester with chlorosulfonic acid | 1 : 5–8 (ester : chlorosulfonic acid) | 5–10 | 6–9 | Hydrolysis and separation follow to isolate sulfonyl chloride intermediate |
| 2 | Reaction of sulfonyl chloride intermediate with sodium sulfite (S-WAT) and diethyl sulfate | 1 : 4–6 : 2–3 (intermediate : sodium sulfite : diethyl sulfate) | 75–80 (incubation), 35–40 (during ethyl sulfate addition), reflux during reaction | 6–10 | Hydrochloric acid acidification (pH 2–3), decolorization, recrystallization, drying at 60°C under vacuum |
Stepwise Synthetic Procedure
Step 1: Sulfonation
- 2-methoxy-4-acetylamino-benzoic acid methyl ester is reacted with chlorosulfonic acid in a molar ratio of approximately 1:6–7.
- The reaction is maintained at a low temperature of 5–10°C for 6 to 9 hours to control the sulfonation process.
- After completion, hydrolysis and separation are performed to isolate 2-methoxy-4-acetylamino-5-sulfonylchloromethyl benzoate.
Step 2: Conversion to Target Compound
- The isolated sulfonyl chloride intermediate is added to an aqueous solution containing sodium sulfite (S-WAT) and incubated at 75–80°C for 1 hour.
- The reaction mixture is cooled to 35–40°C, and diethyl sulfate is slowly added dropwise.
- The reaction is then refluxed for 6 to 10 hours under stirring.
- Upon completion, the mixture is acidified with hydrochloric acid to pH 2–3 at temperatures below 40°C.
- The crude product is filtered, dissolved in ultrapure water (10 times the weight of the product), decolorized with activated carbon, recrystallized, and dried under vacuum at 60°C.
Reaction Scheme Summary
$$
\text{2-methoxy-4-acetylamino-benzoic acid methyl ester} \xrightarrow[\text{6-9 h, 5-10°C}]{\text{chlorosulfonic acid}} \text{2-methoxy-4-acetylamino-5-sulfonylchloromethyl benzoate} \xrightarrow[\text{reflux, 6-10 h}]{\text{sodium sulfite, diethyl sulfate}} \text{2-amino-5-methanesulfonyl-4-methoxybenzoic acid}
$$
Yields and Product Quality
- The total molar yield of this compound from the starting methyl ester is approximately 74.5%.
- The purity of the final product reaches up to 99.5% as measured by HPLC.
- The product appears as white crystals, indicating high purity and successful removal of colored impurities common in other methods.
Comparative Analysis with Previous Methods
| Feature | Previous Multi-Step Routes | Two-Step Sulfonation & Alkylation Method |
|---|---|---|
| Number of Steps | 5 or more (deacetylation, thiocyanation, ethylization, oxidation, hydrolysis) | 2 (sulfonation and substitution) |
| Overall Yield | ~45% | ~74.5% |
| Product Purity | ~98%, with yellow impurities | ~99.5%, white crystalline product |
| Industrial Suitability | Limited due to complexity and impurities | High, suitable for scale-up |
| Reaction Time | Longer due to multiple steps | Shorter, streamlined process |
Summary of Advantages
- Simplified synthetic route reduces operational complexity.
- Higher yield and purity improve cost-effectiveness and product quality.
- The process is amenable to industrial-scale production.
- The method avoids problematic by-products such as those from thiocyanation.
- Use of controlled reaction conditions (temperature, molar ratios) ensures reproducibility and safety.
Concluding Remarks
The two-step preparation method for this compound involving sulfonation of 2-methoxy-4-acetylamino-benzoic acid methyl ester followed by reaction with sodium sulfite and diethyl sulfate is the most efficient and industrially viable approach currently documented. It offers significant improvements in yield, purity, and process simplicity compared to older multi-step methods. This method is well-supported by patent literature and experimental data, making it authoritative for pharmaceutical intermediate synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-5-methanesulfonyl-4-methoxybenzoic acid, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example, nitration followed by methanesulfonylation and reduction (e.g., catalytic hydrogenation using Pd/C) can introduce the amino and methanesulfonyl groups. Purity is validated via HPLC (>98% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using gas chromatography (GC) .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer : Solubility challenges in aqueous buffers are addressed via salt formation (e.g., hydrochloride salts) or co-solvents (DMSO, ethanol). For instance, hydrochloride salts improve aqueous solubility while maintaining stability. Pre-formulation studies using dynamic light scattering (DLS) and pH-solubility profiles are recommended to identify optimal conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, carboxylic acid C=O at ~1700 cm).
- HPLC-MS : Ensures molecular weight accuracy and detects impurities (<2%) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., methanesulfonyl) enhance receptor binding affinity. For example, fluorination at position 5 (as in 4-amino-2-fluoro-5-methoxybenzoic acid derivatives) increases selectivity for serotonin receptors. Computational docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., H-ligand displacement) are used to validate interactions .
Q. What strategies resolve contradictions in reported pharmacological data?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, cell lines). Standardization using reference compounds (e.g., metoclopramide for dopamine D2 receptor assays) and orthogonal assays (e.g., functional cAMP vs. radioligand binding) improves reproducibility. Meta-analyses of published data with standardized protocols are critical .
Q. How can researchers design stable formulations for in vivo studies?
- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Lyophilization with cryoprotectants (trehalose, mannitol) enhances shelf life. Pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) guides dosing regimens. Nanoencapsulation (e.g., PLGA nanoparticles) improves bioavailability in rodent models .
Key Notes
- Avoid commercial sources like ; prioritize CAS, PubChem, and peer-reviewed journals for data validation.
- Advanced questions emphasize mechanistic insights (e.g., SAR, formulation challenges) over basic synthesis .
- Methodological rigor (e.g., orthogonal analytical techniques) is critical for resolving data inconsistencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
